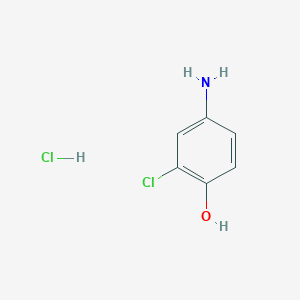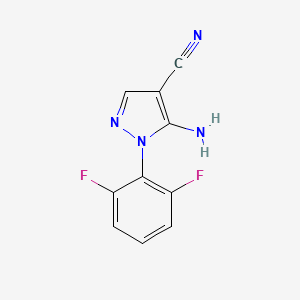
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide is a chemical compound that belongs to the benzofuran family It features a benzofuran core with an amino group at the 4-position, a chloro group at the 5-position, and a carbohydrazide group at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide typically involves multiple steps. One common method starts with the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester to form methyl 4-acetamido-2,3-dihydro benzofuran-7-formate. This intermediate is then chlorinated using N-chloro succinimide to yield methyl 4-acetamide amino-5-chloro-7-benzofuran formate. Finally, hydrolysis and purification steps are performed to obtain the pure product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process minimizes the use of organic and inorganic waste solvents, making it more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-chloro succinimide for chlorination, triphenylphosphine for cyclization, and various acids and bases for hydrolysis and purification .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination yields methyl 4-acetamide amino-5-chloro-7-benzofuran formate, while hydrolysis produces the final compound, this compound .
科学研究应用
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide has several scientific research applications:
作用机制
The mechanism of action of 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide involves its interaction with specific molecular targets. For instance, it can act as a selective 5-HT4 receptor agonist, influencing various biological pathways . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to specific physiological effects .
相似化合物的比较
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound shares a similar core structure but has a carboxylic acid group instead of a carbohydrazide group.
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound is an ester derivative of the benzofuran core.
Prucalopride: A selective 5-HT4 receptor agonist used for treating chronic constipation.
Uniqueness
4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbohydrazide group, in particular, allows for unique interactions with biological targets, making it valuable for medicinal chemistry and biochemical research .
属性
分子式 |
C9H10ClN3O2 |
|---|---|
分子量 |
227.65 g/mol |
IUPAC 名称 |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carbohydrazide |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-3-5(9(14)13-12)8-4(7(6)11)1-2-15-8/h3H,1-2,11-12H2,(H,13,14) |
InChI 键 |
HBCMMXBQESQHQC-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C(=C(C=C2C(=O)NN)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


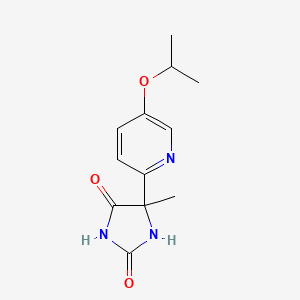
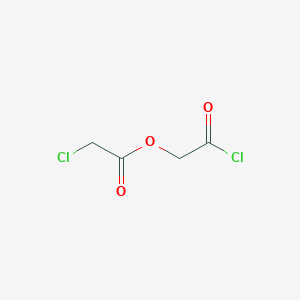
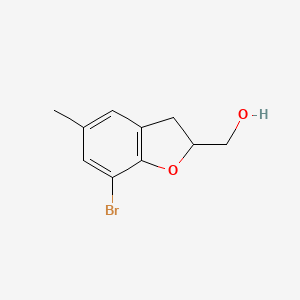
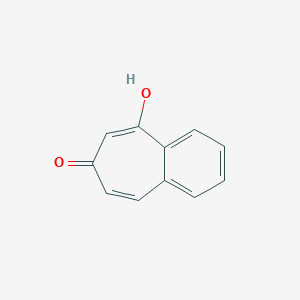

![4-[4-(Trifluoromethyl)benzoyl]benzoic acid](/img/structure/B8494991.png)
![6-Nitromethyl-6-vinyl-[1,4]dioxepane](/img/structure/B8494998.png)
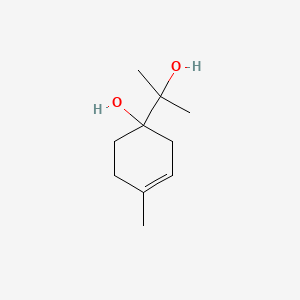
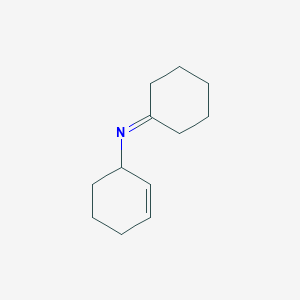
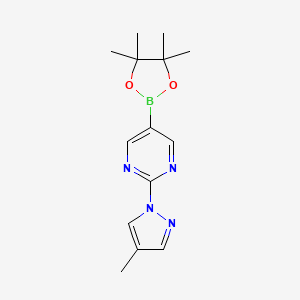
![3-phenyl-7H-thieno[2,3-b]pyridin-4-one](/img/structure/B8495017.png)
